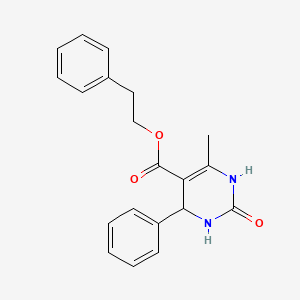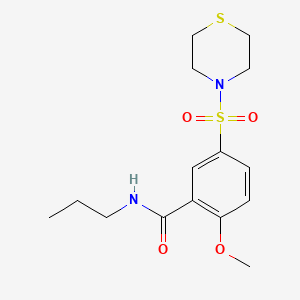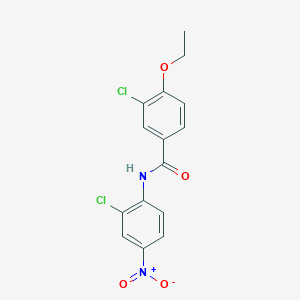![molecular formula C12H8BrClN4O B5123803 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method that involves the reaction of various reagents. The mechanism of action of this compound has been studied, and its biochemical and physiological effects have been identified. In
作用機序
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that is involved in cell division. By inhibiting these enzymes and proteins, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
実験室実験の利点と制限
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been found to exhibit potent anticancer and antimicrobial activity. Additionally, this compound has been found to have low toxicity and good stability. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo.
合成法
The synthesis method of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of various reagents. The reaction starts with the condensation of 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This hydrazone is then reacted with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of acetic anhydride and triethylamine to form 5-(4-bromo-1H-pyrazol-1-yl)methylidene-4-chloro-1,3-dihydro-2H-indol-2-one. This compound is then reacted with N-cyano-N'-methyl-N''-phenylguanidine in the presence of potassium carbonate to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole.
科学的研究の応用
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and has been found to exhibit antibacterial and antifungal activity. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
特性
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4O/c13-9-5-15-18(6-9)7-11-16-12(17-19-11)8-1-3-10(14)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZMBMJXJVDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)


![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)
